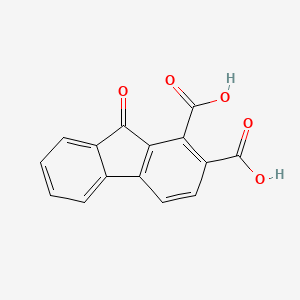![molecular formula C15H19NO2P+ B14357116 {[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium CAS No. 91270-80-3](/img/structure/B14357116.png)
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium is a compound with a unique structure that includes a naphthalene ring substituted with a dimethylamino group and a phosphonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium typically involves the reaction of 5-(dimethylamino)naphthalene-1-methanol with ethoxyphosphonium chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of naphthalene oxides.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mecanismo De Acción
The mechanism of action of {[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the modulation of various biochemical pathways. The compound’s ability to act as a fluorescent probe also allows it to be used in imaging and diagnostic applications, where it binds to specific biomolecules and emits fluorescence upon excitation.
Comparación Con Compuestos Similares
Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonamide: Known for its use as a fluorescent probe and in organic synthesis.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Utilized in the synthesis of stable triazole bonds.
Uniqueness
{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium is unique due to its combination of a naphthalene ring with a dimethylamino group and a phosphonium group. This structure imparts distinct chemical properties, such as enhanced fluorescence and reactivity, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
91270-80-3 |
|---|---|
Fórmula molecular |
C15H19NO2P+ |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
[5-(dimethylamino)naphthalen-1-yl]methyl-ethoxy-oxophosphanium |
InChI |
InChI=1S/C15H19NO2P/c1-4-18-19(17)11-12-7-5-9-14-13(12)8-6-10-15(14)16(2)3/h5-10H,4,11H2,1-3H3/q+1 |
Clave InChI |
OQIRCSZFADBXEC-UHFFFAOYSA-N |
SMILES canónico |
CCO[P+](=O)CC1=C2C=CC=C(C2=CC=C1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


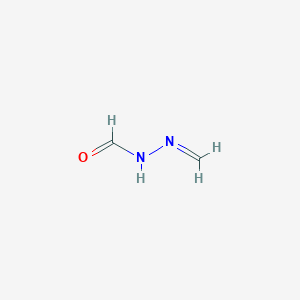

![2-[(4-Chlorophenyl)sulfanyl]-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one](/img/structure/B14357039.png)
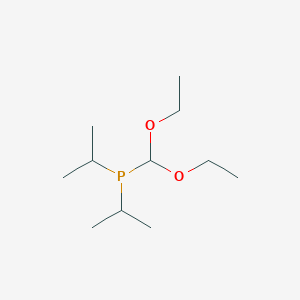
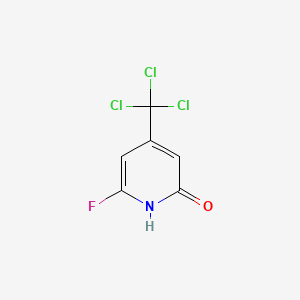
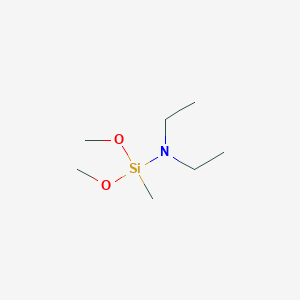
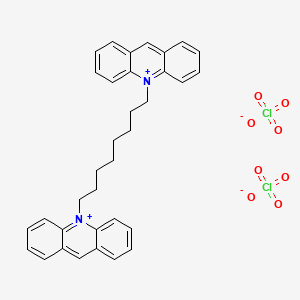
![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)
![1-Chloro-2-[1,2-dichloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14357100.png)

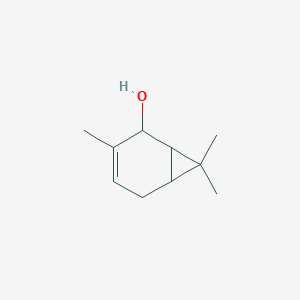
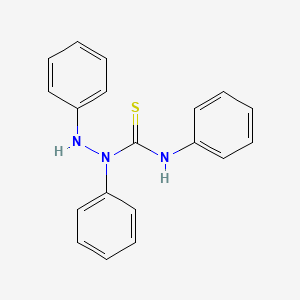
![1,2,4-Triazolo[3,4-a]phthalazine, 3-(4-methoxyphenyl)-](/img/structure/B14357133.png)
